6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids like DNA and RNA. This specific compound features an amino group at the 6th position and a p-tolyl group at the 1st position, making it a unique derivative of pyrimidine-2,4-dione.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that pyrimidine derivatives interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their diverse biological activities .
Pharmacokinetics
It is suggested that pyrimidine derivatives have good pharmacokinetic properties .
Result of Action
It is known that pyrimidine derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of an α-chloroketone with an aliphatic isocyanate and a primary aromatic amine in the presence of carbon monoxide. This reaction typically requires a palladium catalyst and proceeds through a carbonylation mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: Another pyrimidine derivative with different substituents.
6-Amino-1,3-dimethyl-5-indolyl-1-pyrimidine-2,4-dione: A similar compound with an indole group.
Uniqueness
6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a p-tolyl group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBPZIJJFVHORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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